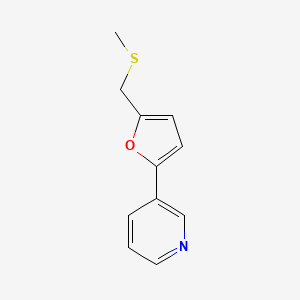![molecular formula C12H11NOS2 B3064069 Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- CAS No. 859239-21-7](/img/structure/B3064069.png)
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is a heterocyclic compound that features a pyridine ring substituted with a furan ring and a dithiolane group This compound is of interest due to its unique structural properties, which combine the characteristics of pyridine, furan, and dithiolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the dithiolane group. The pyridine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dithiolane group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the furan ring, resulting in the formation of dihydropyridine or dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and dihydrofuran derivatives.
Substitution: Various substituted pyridine and furan derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine and furan rings may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Dithiolane: A sulfur-containing heterocycle.
Uniqueness: Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is unique due to the combination of pyridine, furan, and dithiolane moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
859239-21-7 |
|---|---|
Fórmula molecular |
C12H11NOS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
3-[5-(1,3-dithiolan-2-yl)furan-2-yl]pyridine |
InChI |
InChI=1S/C12H11NOS2/c1-2-9(8-13-5-1)10-3-4-11(14-10)12-15-6-7-16-12/h1-5,8,12H,6-7H2 |
Clave InChI |
UITMTMQMFFBLFB-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)C2=CC=C(O2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)



![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)



![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)



